

Identifying and mitigating drug-drug interactions with viloxazine

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Compound of Interest

Compound Name: Viloxazine

Cat. No.: B1201356

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Viloxazine Drug-Drug Interaction Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential drug-drug interactions (DDIs) with **viloxazine**.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of **viloxazine**?

A1: **Viloxazine** is primarily metabolized in the liver. The major metabolic pathway is 5-hydroxylation, which is mediated by the cytochrome P450 enzyme CYP2D6. This is followed by glucuronidation via UGT1A9 and UGT2B15 to form the main plasma metabolite, 5-hydroxy-**viloxazine** glucuronide.^{[1][2][3][4][5][6]} A smaller portion of metabolism involves CYP1A2, 2B6, 2C9, 2C19, and 3A4.^{[2][3]}

Q2: Is **viloxazine** an inhibitor of Cytochrome P450 (CYP) enzymes?

A2: Yes, **viloxazine** has been shown to be an inhibitor of several CYP enzymes. It is a strong inhibitor of CYP1A2 and a weak inhibitor of CYP2D6 and CYP3A4.^{[7][8][9][10]} In vitro studies have also demonstrated reversible inhibition of CYP2B6.^{[6][11]}

Q3: What are the clinical implications of **viloxazine**'s CYP inhibition profile?

A3: The strong inhibition of CYP1A2 means that co-administration of **viloxazine** with drugs that are sensitive substrates of this enzyme can lead to significantly increased exposure and potential toxicity of the co-administered drug.[7][10] Therefore, the use of **viloxazine** with sensitive CYP1A2 substrates or those with a narrow therapeutic range is contraindicated.[12] [13] For substrates of CYP2D6 and CYP3A4, there is a risk of moderately increased exposure, and monitoring for adverse reactions and potential dose adjustments are recommended.[7][9] [12]

Q4: Does **viloxazine** interact with drug transporters?

A4: In vitro studies have shown that **viloxazine** is a weak inhibitor of several drug transporters, including P-glycoprotein (P-gp), BCRP, OATP1B1, OATP1B3, and MATE1.[11] However, in vitro DDI testing has suggested that **viloxazine** is not a significant inhibitor of transporters at clinically relevant concentrations.[4][5]

Q5: Can **viloxazine** be co-administered with stimulants used for ADHD treatment, such as methylphenidate or amphetamines?

A5: Clinical studies have been conducted to evaluate the co-administration of **viloxazine** with methylphenidate and lisdexamfetamine (a pro-drug of d-amphetamine). These studies found no significant pharmacokinetic interactions between **viloxazine** and either methylphenidate or d-amphetamine.[14][15][16][17] While the combination appears to be generally well-tolerated, it is important to monitor for potential additive pharmacodynamic effects, such as increases in heart rate and blood pressure.[18][19]

Q6: Are there any absolute contraindications for co-administration with **viloxazine**?

A6: Yes, co-administration of **viloxazine** is contraindicated with monoamine oxidase inhibitors (MAOIs) or within 14 days of discontinuing an MAOI due to the risk of a hypertensive crisis.[7] [10][13][20] It is also contraindicated with sensitive CYP1A2 substrates or CYP1A2 substrates with a narrow therapeutic range, such as alosetron, duloxetine, theophylline, and tizanidine.[7] [20][21]

Troubleshooting Guide

Problem 1: Unexpectedly high levels of a co-administered drug are observed in an in vivo study with **viloxazine**.

- Possible Cause: The co-administered drug is likely a substrate of a CYP enzyme that is inhibited by **viloxazine**.
- Troubleshooting Steps:
 - Verify the metabolic pathway of the co-administered drug.
 - If it is a substrate of CYP1A2, CYP2D6, or CYP3A4, the interaction is likely due to **viloxazine**'s inhibitory effects.
 - For sensitive CYP1A2 substrates, co-administration should be avoided. For substrates of other inhibited CYPs, consider reducing the dose of the co-administered drug and increasing monitoring for adverse effects.

Problem 2: In vitro CYP inhibition assay results show significant inhibition, but this is not replicated in vivo.

- Possible Cause: The in vitro assay may not fully reflect the complexities of in vivo pharmacokinetics, including factors like plasma protein binding, tissue distribution, and the presence of competing metabolic pathways.
- Troubleshooting Steps:
 - Review the in vitro experimental design to ensure that the concentrations of **viloxazine** used are clinically relevant.
 - Consider the potential for alternative metabolic pathways for the substrate drug in vivo that are not accounted for in the in vitro system.
 - Evaluate the role of drug transporters in the disposition of the substrate drug, as this can influence its intracellular concentration and availability for metabolism.

Problem 3: An in vivo study shows a greater than expected increase in the exposure of a CYP2D6 substrate when co-administered with **viloxazine**.

- Possible Cause: The study subjects may have a CYP2D6 poor metabolizer (PM) phenotype, leading to a greater reliance on this pathway for the substrate's metabolism and thus a more

pronounced effect of **viloxazine**'s inhibition.

- Troubleshooting Steps:
 - If possible, genotype the study subjects for CYP2D6 polymorphisms.
 - Analyze the data based on genotype to determine if the interaction is more pronounced in PMs.
 - Note that while **viloxazine**'s own pharmacokinetics are only modestly affected by CYP2D6 PM status, the impact on co-administered drugs that are sensitive CYP2D6 substrates could be more significant.[\[1\]](#)[\[2\]](#)

Data Presentation

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by **Viloxazine**

CYP Enzyme	Inhibition Type	IC50 (μM)	Classification
CYP1A2	Reversible	0.269	Strong Inhibitor
CYP1A2	Time-Dependent	0.0436 (after 30-min pre-incubation)	Potential Time-Dependent Inhibitor
CYP2B6	Reversible	184	Weak Inhibitor
CYP2D6	Reversible	141	Weak Inhibitor
CYP3A4/5	Reversible	221 (midazolam as substrate)	Weak Inhibitor
CYP3A4/5	Reversible	352 (testosterone as substrate)	Weak Inhibitor
CYP2C8	Reversible	>1010	No significant inhibition
CYP2C9	Reversible	>1010	No significant inhibition
CYP2C19	Reversible	>1010	No significant inhibition

Data sourced from in vitro studies using human liver microsomes.[\[3\]](#)[\[6\]](#)[\[11\]](#)

Table 2: In Vivo Pharmacokinetic Interactions with **Viloxazine**

Co-administered Drug (Substrate)	CYP Enzyme	Change in Cmax	Change in AUC	Clinical Recommendation
Caffeine (200 mg)	CYP1A2	99.11%	436.15%	Monitor for caffeine-related adverse effects, particularly insomnia.[2][22][23]
Dextromethorphan (30 mg)	CYP2D6	150.76%	185.76%	Monitor for adverse reactions and consider dose adjustment of CYP2D6 substrate.[2][22]
Midazolam (0.025 mg/kg)	CYP3A4	112.81%	167.56%	Monitor for adverse reactions and consider dose adjustment of CYP3A4 substrate.[2][22]
Theophylline	CYP1A2	Significantly Increased	Significantly Increased	Contraindicated.[2][24][25]
Methylphenidate	Not significant	No significant change	No significant change	No dose adjustment needed based on pharmacokinetic data.[14][16][17]
d-amphetamine (from	Not significant	No significant change	No significant change	No dose adjustment needed based on

lisdexamfetamin
e)

pharmacokinetic
data.[15]

Data from clinical studies in healthy adults.[2][22]

Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Assay

This protocol outlines a method to determine the IC₅₀ of **viloxazine** for various CYP isoforms using human liver microsomes.

- Materials:
 - Human liver microsomes (pooled from multiple donors)
 - **Viloxazine** stock solution (in a suitable solvent, e.g., DMSO)
 - CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, dextromethorphan for CYP2D6, midazolam for CYP3A4)
 - NADPH regenerating system
 - Potassium phosphate buffer (pH 7.4)
 - 96-well plates
 - LC-MS/MS system
- Procedure:
 1. Prepare a series of dilutions of **viloxazine** in the assay buffer.
 2. In a 96-well plate, add human liver microsomes, the appropriate CYP-specific probe substrate, and the **viloxazine** dilution. Include a vehicle control (solvent only).
 3. Pre-incubate the plate at 37°C for 5-10 minutes.

4. Initiate the reaction by adding the NADPH regenerating system.
5. Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
6. Stop the reaction by adding a quenching solution (e.g., acetonitrile).
7. Centrifuge the plate to pellet the protein.
8. Analyze the supernatant for the formation of the substrate-specific metabolite using a validated LC-MS/MS method.
9. Calculate the percent inhibition for each **viloxazine** concentration relative to the vehicle control.
10. Plot the percent inhibition against the logarithm of the **viloxazine** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

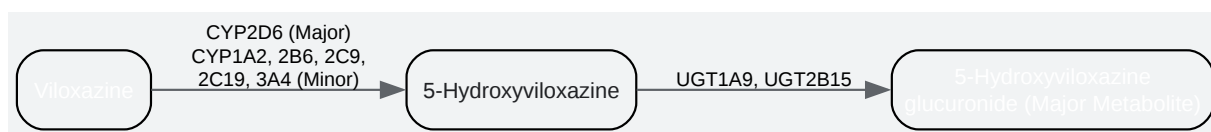
Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate and Inhibition Assay

This protocol describes a method to assess if **viloxazine** is a substrate or inhibitor of P-gp using a cell-based assay.

- Materials:
 - MDCKII cells stably transfected with the human MDR1 gene (for P-gp) and parental MDCKII cells.
 - Transwell inserts
 - **Viloxazine**
 - A known P-gp substrate (e.g., digoxin)
 - A known P-gp inhibitor (e.g., verapamil)
 - Hanks' Balanced Salt Solution (HBSS)

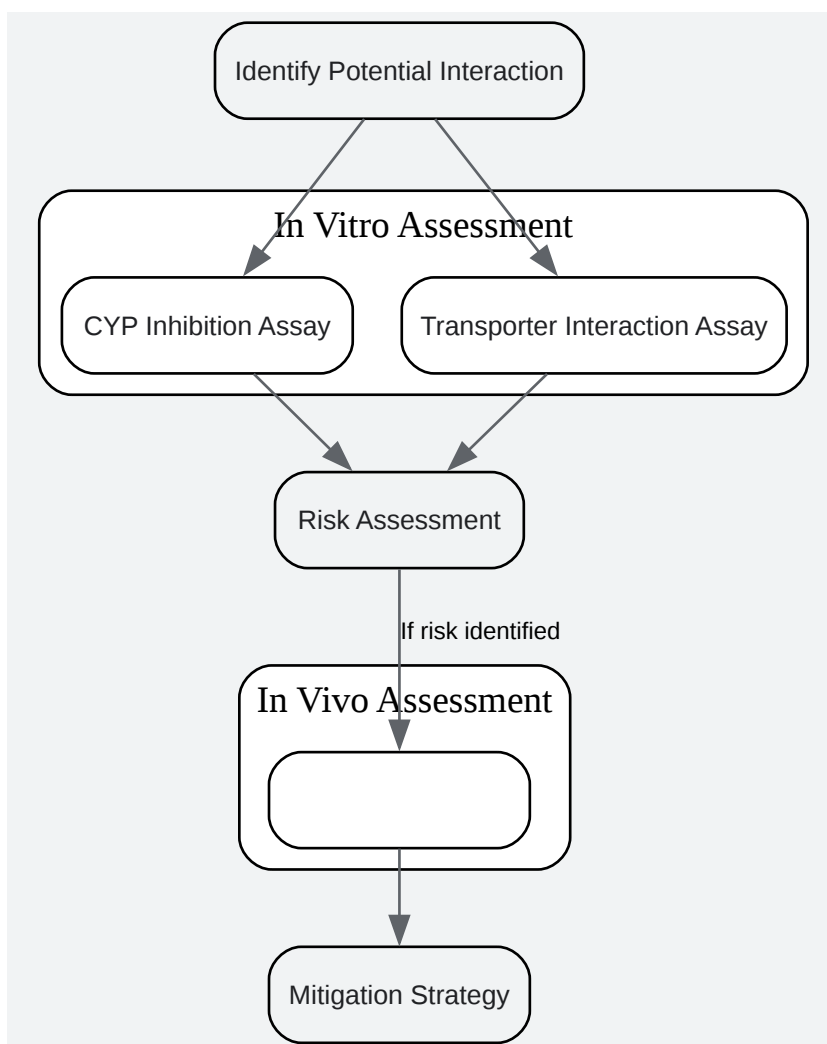
- LC-MS/MS system
- Procedure for Substrate Assessment:
 1. Culture the MDCKII-MDR1 and parental MDCKII cells on Transwell inserts to form a confluent monolayer.
 2. Measure the transport of **viloxazine** in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
 3. Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio significantly greater than 2 in MDCKII-MDR1 cells and inhibited by a known P-gp inhibitor suggests that **viloxazine** is a P-gp substrate.
- Procedure for Inhibition Assessment:
 1. Using the MDCKII-MDR1 cell monolayer, measure the transport of a known P-gp substrate (e.g., digoxin) in the B-to-A direction in the presence and absence of various concentrations of **viloxazine**.
 2. A concentration-dependent decrease in the efflux of the known P-gp substrate indicates that **viloxazine** is a P-gp inhibitor.
 3. Calculate the IC₅₀ value for P-gp inhibition by plotting the percent inhibition of the substrate's efflux against the **viloxazine** concentration.

Visualizations



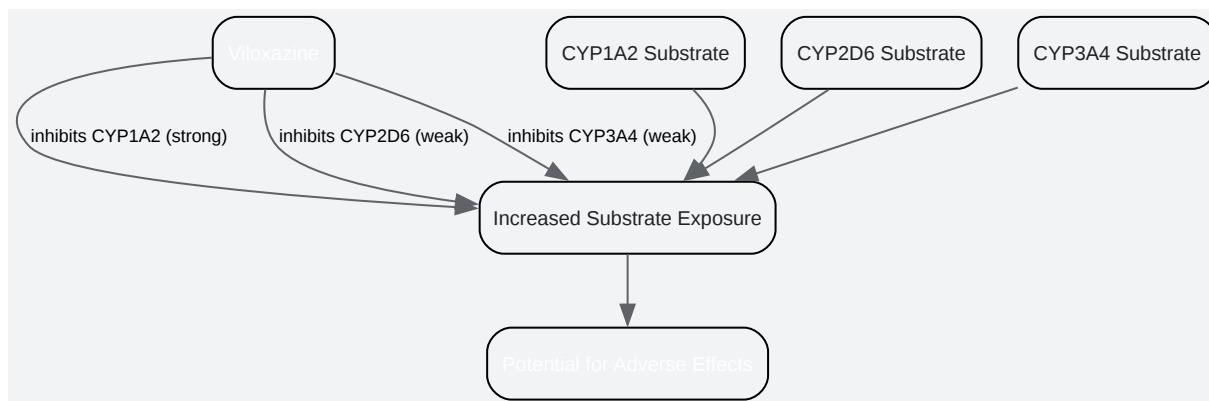
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Caption: Metabolic pathway of **viloxazine**.



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Caption: Experimental workflow for DDI assessment.



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Caption: **Viloxazine** DDI risk relationships.

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